

The Pharmacokinetic Profile and Bioavailability of Umifenovir Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Umifenovir hydrochloride monohydrate
Cat. No.:	B194253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifenovir, also known under the brand name Arbidol, is a broad-spectrum antiviral agent utilized for the prophylaxis and treatment of influenza and other acute respiratory viral infections.^[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of its hydrochloride monohydrate salt, a common form used in clinical practice. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of umifenovir is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic Properties

Umifenovir is administered orally and exhibits rapid absorption.^[2] Its bioavailability is approximately 40% and is not significantly affected by food intake.^{[3][4]} The drug is extensively metabolized in the liver, with a half-life ranging from 17 to 21 hours.^{[3][4]}

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **umifenovir hydrochloride monohydrate** derived from studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Umifenovir

Parameter	Value	Reference
Cmax (Maximum Plasma Concentration)	415 - 467 ng/mL	[2]
417.4 (107.6) ng/mL (test formulation)		[5]
414.8 (95.1) ng/mL (reference formulation)		[5]
4.1 μ M (after 800 mg single dose)		[1]
Tmax (Time to Maximum Plasma Concentration)	1.2 - 1.5 hours	[3]
0.65 - 1.8 hours		[2]
1.38 hours		[6]
0.63 hours (test formulation)		[5]
0.75 hours (reference formulation)		[5]
AUC0-inf (Area Under the Curve from time 0 to infinity)	~2200 ng/mL/h	[2]
2285.4 (597.7) ng/mL/h (test formulation)		[5]
2215.2 (604.0) ng/mL/h (reference formulation)		[5]
t1/2 (Half-life)	17 - 21 hours	[3][4]
15.7 hours		[6]
6.9 (4.2) hours (test formulation)		[5]
6.1 (5.2) hours (reference formulation)		[5]

Bioavailability	~40%	[3][4][7]
Oral Clearance	99 ± 34 L/h	[2]

Table 2: Pharmacokinetic Parameters of Umifenovir Metabolites

Metabolite	t _{max} (h)	t _{1/2} (h)	AUC _{0-t} Ratio (Metabolite/Parent)	Reference
M5 (N-demethylsulfinylarbidol)	1.50	26.3	0.9 ± 0.3	[6]
M6-1 (Sulfinylarbidol)	13.0	25.0	11.5 ± 3.6	[6]
M8 (Sulfonylарbidol)	19.0	25.7	0.5 ± 0.2	[6]

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies with specific methodologies. A representative experimental design is detailed below.

Bioequivalence Study of Two Formulations of Arbidol

Objective: To compare the pharmacokinetic properties and assess the bioequivalence of a test and a reference formulation of arbidol in healthy Chinese male volunteers.[5]

Study Design:

- An open-label, single-dose, randomized-sequence, two-period crossover study.[5]
- Subjects: 20 healthy Chinese male volunteers with a mean age of 21.1 years, weight of 64.7 kg, and height of 172.3 cm.[5]
- Dosing: A single oral dose of the test or reference formulation.[5]

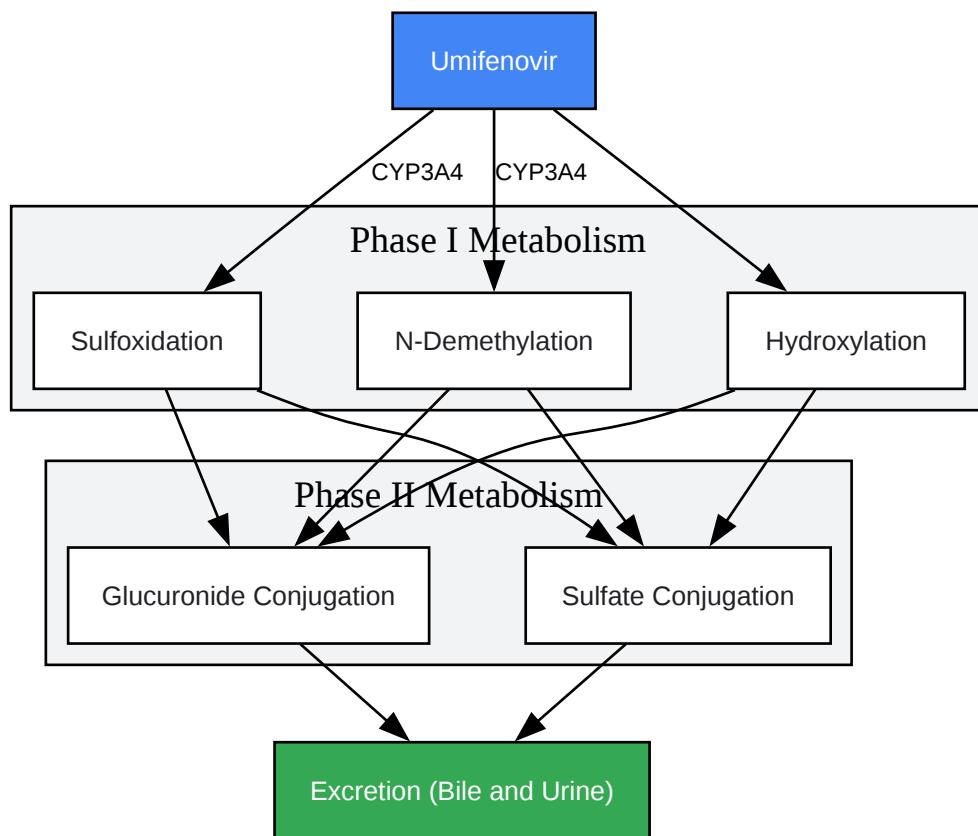
- Washout Period: A specified period between the two treatment periods to ensure complete drug elimination.
- Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.[\[5\]](#)
- Analytical Method: Plasma concentrations of umifenovir were determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Pharmacokinetic Analysis: Noncompartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[\[5\]](#)
- Bioequivalence Criteria: The 90% confidence intervals for the log-transformed ratios of Cmax and AUC were required to be within the predetermined range of 80% to 125%.[\[5\]](#)

Metabolism and Excretion

Umifenovir undergoes extensive metabolism primarily in the liver and intestines.[\[6\]](#)[\[8\]](#) The main metabolic pathways include sulfoxidation, N-demethylation, hydroxylation, followed by phase II conjugation with glucuronic acid and sulfate.[\[2\]](#)[\[6\]](#) The cytochrome P450 enzyme CYP3A4 is the major isoform involved in its metabolism.[\[6\]](#)[\[8\]](#)

Approximately 40% of an administered dose is excreted unchanged, predominantly in the bile (38.9%) and to a small extent in the urine (0.12%).[\[2\]](#)[\[3\]](#)[\[4\]](#) Within the first 24 hours, about 90% of the ingested dose is eliminated.[\[3\]](#)[\[4\]](#) The major circulating metabolite is sulfinylarbidol (M6-1), which has a significantly higher plasma exposure and a longer half-life than the parent drug.[\[6\]](#)

Visualizations


Experimental Workflow for a Pharmacokinetic Study

[Click to download full resolution via product page](#)

Caption: A typical workflow for a clinical pharmacokinetic study.

Umifenovir Metabolism Pathway

[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Umifenovir.

Conclusion

Umifenovir hydrochloride monohydrate is a rapidly absorbed oral antiviral drug with a bioavailability of approximately 40%. It undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to a number of metabolites, with sulfinylarbidol (M6-1) being the most prominent in plasma. The drug and its metabolites are mainly excreted through the biliary route. A thorough understanding of these pharmacokinetic properties is essential for its effective and safe use in the treatment of viral infections. The potential for drug-drug interactions, particularly with inhibitors or inducers of CYP3A4, should be considered in clinical practice.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Umifenovir - Wikipedia [en.wikipedia.org]
- 4. Умифеновир — Википедия [ru.wikipedia.org]
- 5. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β -Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Bioavailability of Umifenovir Hydrochloride Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b194253#pharmacokinetics-and-bioavailability-of-umifenovir-hydrochloride-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com